molecular formula C12H12F3NO4 B6235264 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid CAS No. 509093-36-1

3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid

Cat. No.: B6235264
CAS No.: 509093-36-1
M. Wt: 291.2
InChI Key:
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Description

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C12H12F3NO4. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, along with a trifluoromethyl group on the butanoic acid backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This can be done using trifluoromethyl iodide or trifluoromethyl sulfonate as the trifluoromethylating agents.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine, which can then participate in further functionalization reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The benzyloxycarbonyl group can be cleaved enzymatically or chemically, releasing the active amine that interacts with the target.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and unique reactivity compared to its analogs. This makes it a valuable compound in the development of novel pharmaceuticals and specialty chemicals.

Properties

CAS No.

509093-36-1

Molecular Formula

C12H12F3NO4

Molecular Weight

291.2

Purity

95

Origin of Product

United States

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